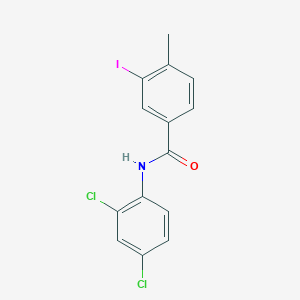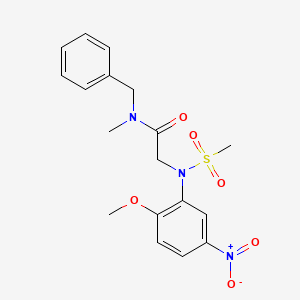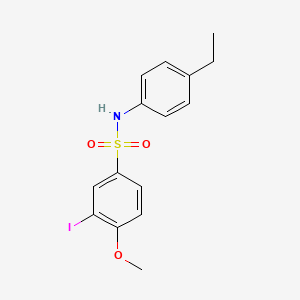![molecular formula C17H15F3N2O5S B3516729 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3516729.png)
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzodioxole ring, a methylsulfonyl group, and a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride.
Coupling with Trifluoromethylphenyl Group: The final step involves coupling the intermediate with a trifluoromethylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory or anticancer therapies.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the benzodioxole ring can participate in π-π stacking interactions. The sulfonyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-phenylacetamide
- 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it a distinct entity in its class.
Propiedades
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O5S/c1-28(24,25)22(13-5-6-14-15(8-13)27-10-26-14)9-16(23)21-12-4-2-3-11(7-12)17(18,19)20/h2-8H,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJMEMVIIONFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({[(diphenylacetyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B3516647.png)
![4-methyl-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B3516653.png)

![N-(2,6-dimethylphenyl)-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B3516670.png)

![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3516677.png)

amino]benzoyl}amino)benzoate](/img/structure/B3516699.png)
![2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-N-(2-ETHOXYPHENYL)ACETAMIDE](/img/structure/B3516705.png)

![4-chloro-N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3516721.png)
![methyl 2-methyl-3-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B3516734.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3516759.png)
